![molecular formula C18H22N2O5S B5665734 N-[3-(2-furyl)propyl]-3-(morpholin-4-ylcarbonyl)benzenesulfonamide](/img/structure/B5665734.png)
N-[3-(2-furyl)propyl]-3-(morpholin-4-ylcarbonyl)benzenesulfonamide
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Overview
Description
- N-[3-(2-furyl)propyl]-3-(morpholin-4-ylcarbonyl)benzenesulfonamide is a compound that is part of a broader class of benzenesulfonamides. These compounds have been extensively studied due to their diverse biological activities and potential applications in various fields, including medicinal chemistry.
Synthesis Analysis
- Benzenesulfonamides, including compounds similar to N-[3-(2-furyl)propyl]-3-(morpholin-4-ylcarbonyl)benzenesulfonamide, are typically synthesized through multi-step chemical reactions. For example, Kumar et al. (2020) described the synthesis of a related benzenesulfonamide derivative via a cyclocondensation reaction involving morpholine-substituted β-diketone and hydrazinobenzenesulfonamide hydrochloride (Kumar, J. et al., 2020).
Molecular Structure Analysis
- The molecular structure of benzenesulfonamides is characterized by spectroscopic techniques such as FTIR, NMR, and HRMS. These techniques confirm the structural integrity and specific functional groups of the synthesized compounds. For instance, in the study by Kumar et al. (2020), the structure of a synthesized benzenesulfonamide was confirmed using FTIR, 1H & 13C NMR, and HRMS (Kumar, J. et al., 2020).
properties
IUPAC Name |
N-[3-(furan-2-yl)propyl]-3-(morpholine-4-carbonyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O5S/c21-18(20-9-12-24-13-10-20)15-4-1-7-17(14-15)26(22,23)19-8-2-5-16-6-3-11-25-16/h1,3-4,6-7,11,14,19H,2,5,8-10,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTTWGNZVSIMAMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC(=CC=C2)S(=O)(=O)NCCCC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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